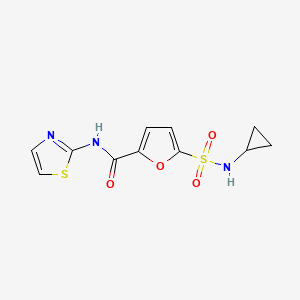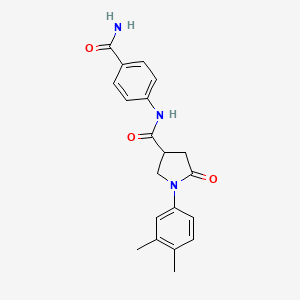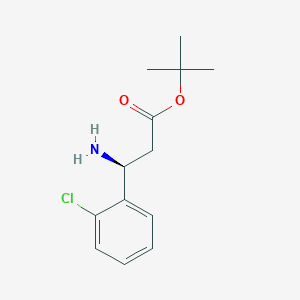![molecular formula C16H18N4O4 B2745120 2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879935-95-2](/img/structure/B2745120.png)
2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” belongs to the class of [1,2,4]triazolo [1,5-a]pyrimidines (TPs). TPs are non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, similar to other triazolopyrimidine derivatives, has been synthesized through various chemical reactions involving rearrangement and reduction processes. For instance, triazolopyrimidines were prepared by reducing thiazolopyrimidines in the presence of sodium borohydride and vanadium(V) oxide, demonstrating the versatility of synthetic routes for such compounds (Lashmanova et al., 2019). The structural integrity and composition of these compounds have been confirmed through techniques like single crystal X-ray diffraction, showcasing their potential for detailed structural analysis in chemical research.
Chemical Reactivity and Mechanistic Insights
Research on triazolopyrimidines, including compounds similar to this compound, has shed light on their unique chemical reactivity and mechanistic pathways. Studies have explored the rearrangement of alkyl groups within the molecule under specific conditions, providing insights into the dynamic behavior of such compounds in chemical reactions (Makisumi & Kanō, 1963). This research contributes to a deeper understanding of the reactivity and potential transformations of triazolopyrimidines, expanding their applicability in synthetic chemistry.
Antimicrobial and Antioxidant Activities
Triazolopyrimidines, including derivatives similar to the compound , have been evaluated for their biological activities, such as antimicrobial and antioxidant properties. A study synthesized a series of triazolopyrimidines and tested them for these activities, highlighting the potential of such compounds in developing new therapeutic agents (Gilava et al., 2020). The synthesis and characterization of these compounds, followed by biological evaluation, underscore their relevance in medicinal chemistry and drug discovery.
Cyclocondensation Reactions
Cyclocondensation reactions involving triazolopyrimidines have been studied to understand their potential in forming new heterocyclic structures. These reactions have led to the synthesis of novel compounds, offering a pathway to diversify the chemical space of triazolopyrimidines for various scientific applications (Desenko et al., 1998). Such studies are crucial for expanding the utility of triazolopyrimidines in organic synthesis and developing new molecules with potential industrial and pharmaceutical applications.
Properties
IUPAC Name |
2-methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10-13(15(22)24-7-6-23-2)14(11-4-3-5-12(21)8-11)20-16(19-10)17-9-18-20/h3-5,8-9,14,21H,6-7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFLOARZRNJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2745038.png)
![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)
![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)
![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)





![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)
![1-[4-[4-(3-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2745052.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)
![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)

